molecular formula C9H7N3O4 B11800049 2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid

2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B11800049
M. Wt: 221.17 g/mol
InChI Key: XFEDIFUOIPHIAD-UHFFFAOYSA-N
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Description

2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridine ring fused to a pyrimidine ring, with a methoxy group at position 2, a keto group at position 7, and a carboxylic acid group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Fusion of the Rings: The pyridine and pyrimidine rings are fused together through a cyclization reaction, often involving the use of a strong base such as sodium methoxide in methanol.

    Introduction of Functional Groups: The methoxy group at position 2, the keto group at position 7, and the carboxylic acid group at position 6 are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional keto or hydroxyl groups, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as a kinase inhibitor and in cancer therapy.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets various enzymes and receptors, including kinases and DNA/RNA polymerases.

    Pathways Involved: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of tyrosine kinases, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid can be compared with other similar compounds in the pyridopyrimidine family:

    Similar Compounds: Examples include 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid and 2-Ethoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid.

    Uniqueness: The presence of the methoxy group at position 2 and the carboxylic acid group at position 6 distinguishes it from other similar compounds. These functional groups contribute to its unique chemical reactivity and biological activity.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H7N3O4/c1-16-9-10-3-4-2-5(8(14)15)7(13)11-6(4)12-9/h2-3H,1H3,(H,14,15)(H,10,11,12,13)

InChI Key

XFEDIFUOIPHIAD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)O

Origin of Product

United States

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